1-{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanone
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Overview
Description
1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core, a phenyl group, and an ethoxyphenyl group. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the stringent requirements of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced derivatives of the compound .
Scientific Research Applications
1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds share a similar pyrimidine core and have been investigated for their biological activities.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds also share a similar core structure and have shown potential in various biological applications.
Uniqueness
1-{4-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development in multiple fields .
Properties
Molecular Formula |
C32H31N5O3 |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
1-[4-[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C32H31N5O3/c1-2-39-27-15-13-25(14-16-27)37-21-28(24-9-5-3-6-10-24)30-31(33-23-34-32(30)37)36-19-17-35(18-20-36)29(38)22-40-26-11-7-4-8-12-26/h3-16,21,23H,2,17-20,22H2,1H3 |
InChI Key |
IMFCOTHFIUTNFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)COC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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